molecular formula C16H18N4S2 B3750818 1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea) CAS No. 24775-54-0

1,1'-(ethane-1,2-diyl)bis(3-phenylthiourea)

Cat. No.: B3750818
CAS No.: 24775-54-0
M. Wt: 330.5 g/mol
InChI Key: VEHIOLUTMROJJX-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) is a bisthiourea derivative known for its unique structural and chemical properties. This compound consists of two phenylthiourea groups connected by an ethylene bridge. Thiourea derivatives, including bisthioureas, are notable for their biological activity and ability to form strong hydrogen bonds and coordinate with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) typically involves the reaction of phenyl isothiocyanate with ethane-1,2-diamine. The reaction is carried out in an organic solvent such as acetonitrile. The process involves the dropwise addition of ethane-1,2-diamine to a solution of phenyl isothiocyanate, followed by stirring at room temperature for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea) involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological activities. The compound’s thiourea groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea)
  • 1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea)
  • 1,1’-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]

Uniqueness

1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea) is unique due to its specific ethylene linkage, which imparts distinct structural and chemical properties compared to its analogs with different alkyl linkers.

Properties

IUPAC Name

1-phenyl-3-[2-(phenylcarbamothioylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S2/c21-15(19-13-7-3-1-4-8-13)17-11-12-18-16(22)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIOLUTMROJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364393
Record name ST040863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24775-54-0
Record name NSC227422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST040863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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